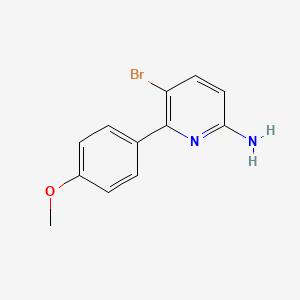
5-Bromo-3-(4-chlorophenyl)pyridin-2-amine
Descripción general
Descripción
“5-Bromo-3-(4-chlorophenyl)pyridin-2-amine” is a chemical compound with the molecular formula C11H8BrClN2 . It is a derivative of pyridin-2-amine, which is a class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-3-(4-chlorophenyl)pyridin-2-amine” are not fully detailed in the available resources. Its molecular weight is 283.56 .
Aplicaciones Científicas De Investigación
Pharmaceutical Research: Anticancer Properties
5-Bromo-3-(4-chlorophenyl)pyridin-2-amine has shown promise in pharmaceutical research, particularly in the development of anticancer drugs. Its structure allows it to interact with various biological targets that are relevant in cancer therapy. For instance, derivatives of this compound could inhibit tyrosine kinases, which are often overactive in cancer cells .
Material Science: Organic Light-Emitting Diodes (OLEDs)
In material science, this compound could be used as a precursor for the synthesis of complex molecules that form part of OLEDs. The bromine atom in the compound can undergo further reactions to introduce more elaborate functional groups that emit light at specific wavelengths .
Agricultural Chemistry: Pesticide Development
The structural motif of 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine is similar to that of many pesticides. Its halogenated aromatic structure could be effective in disrupting the nervous system of pests, providing a potential pathway for the development of new pesticides .
Neuroscience: Neurotransmitter Modulation
This compound could serve as a scaffold for developing molecules that modulate neurotransmitter systems. For example, modifications of this compound could lead to new treatments for neurological disorders by targeting dopamine or serotonin receptors .
Chemical Synthesis: Building Blocks
Due to the presence of reactive sites, such as the bromine atom and the amine group, this compound is a valuable building block in chemical synthesis. It can be used to create a wide range of heterocyclic compounds, which are crucial in various chemical industries .
Biochemistry: Enzyme Inhibition
In biochemistry, 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine could be explored for its enzyme inhibition properties. By binding to the active sites of certain enzymes, it could regulate metabolic pathways, which is useful in the study of diseases and the development of medications .
Propiedades
IUPAC Name |
5-bromo-3-(4-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-8-5-10(11(14)15-6-8)7-1-3-9(13)4-2-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTYGTIWCKATFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



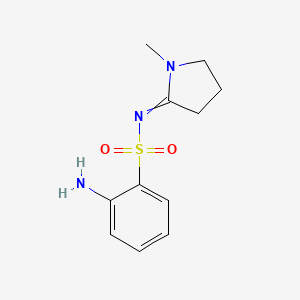
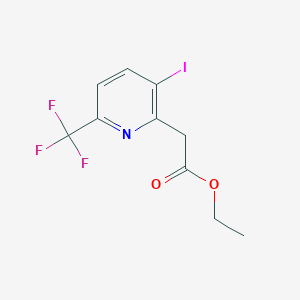

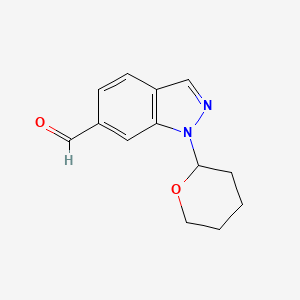
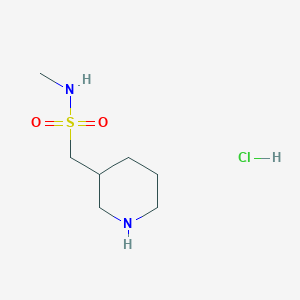

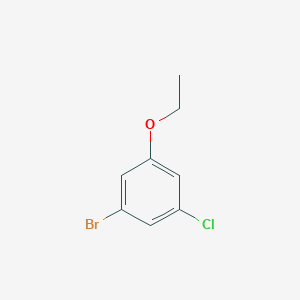

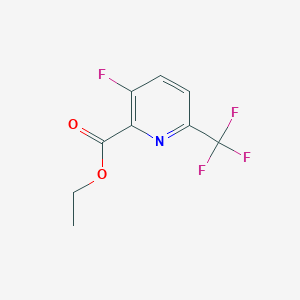
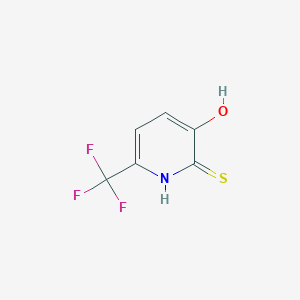

![2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B1412815.png)
